molecular formula C11H22N2O B13336300 trans-4-(Morpholinomethyl)cyclohexanamine

trans-4-(Morpholinomethyl)cyclohexanamine

Cat. No.: B13336300
M. Wt: 198.31 g/mol
InChI Key: CFTCVDMEKQNGOO-UHFFFAOYSA-N
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Description

Trans-4-(morpholinomethyl)cyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with a morpholinomethyl group at the 4-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(morpholinomethyl)cyclohexan-1-amine typically involves the use of transaminase-catalysis. This method allows for the production of trans-4-substituted cyclohexane-1-amines by starting from the corresponding ketone or through diastereomer selective deamination of diastereomeric mixtures . The reaction conditions often involve the use of specific transaminases that enable the conversion of cis-diastereomers to the corresponding ketones, followed by the production of highly diastereopure trans-amines.

Industrial Production Methods

In industrial settings, the production of trans-4-(morpholinomethyl)cyclohexan-1-amine may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced catalytic methods and continuous-flow systems to enhance productivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(morpholinomethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted cyclohexane derivatives.

Scientific Research Applications

Trans-4-(morpholinomethyl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of trans-4-(morpholinomethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-(morpholinomethyl)cyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h10-11H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTCVDMEKQNGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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